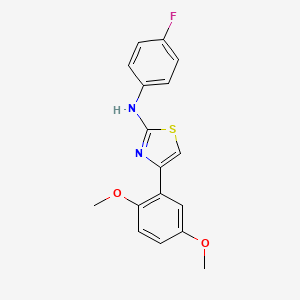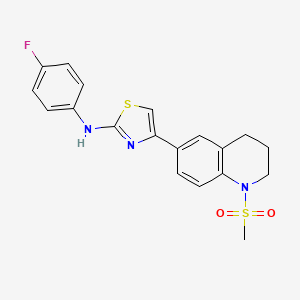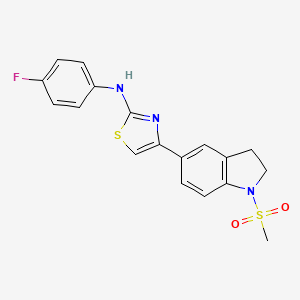![molecular formula C12H14N2OS B7644089 N-[(4-methylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B7644089.png)
N-[(4-methylphenyl)carbamothioyl]cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-methylphenyl)carbamothioyl]cyclopropanecarboxamide, also known as MCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCC is a cyclopropane-based molecule that contains a carbamothioyl group, which makes it an interesting candidate for drug development and other research purposes.
作用機序
The mechanism of action of N-[(4-methylphenyl)carbamothioyl]cyclopropanecarboxamide is not yet fully understood, but it is believed to work by inhibiting the activity of specific enzymes that are involved in various cellular processes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. By inhibiting HDACs, this compound may be able to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, as well as the growth of bacteria and fungi. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using N-[(4-methylphenyl)carbamothioyl]cyclopropanecarboxamide in lab experiments is its ability to inhibit the activity of HDACs, which makes it a useful tool for studying the role of these enzymes in various cellular processes. This compound is also relatively easy to synthesize and purify, which makes it readily available for use in research. However, one limitation of using this compound is that its mechanism of action is not yet fully understood, which makes it difficult to interpret the results of experiments using this compound.
将来の方向性
There are several potential future directions for research on N-[(4-methylphenyl)carbamothioyl]cyclopropanecarboxamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of the mechanism of action of this compound, which could lead to a better understanding of the role of HDACs in cellular processes. Additionally, further research is needed to determine the potential side effects and toxicity of this compound, as well as its effectiveness in vivo.
合成法
N-[(4-methylphenyl)carbamothioyl]cyclopropanecarboxamide can be synthesized using a variety of methods, including the reaction of 4-methylphenyl isothiocyanate with cyclopropanecarboxylic acid in the presence of a base. This reaction results in the formation of this compound, which can be purified using various techniques such as column chromatography or recrystallization. Other methods for synthesizing this compound include the reaction of 4-methylphenyl isothiocyanate with cyclopropanecarboxamide or the reaction of 4-methylphenyl isothiocyanate with cyclopropanecarboxylic acid followed by the addition of a reducing agent.
科学的研究の応用
N-[(4-methylphenyl)carbamothioyl]cyclopropanecarboxamide has been the subject of extensive research due to its potential applications in various fields. One of the most promising applications of this compound is in drug development. This compound has been shown to have anticancer properties and has been studied as a potential drug for the treatment of various types of cancer, including breast cancer, prostate cancer, and lung cancer. This compound has also been studied for its potential use as a neuroprotective agent, as well as for its ability to inhibit the growth of bacteria and fungi.
特性
IUPAC Name |
N-[(4-methylphenyl)carbamothioyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-8-2-6-10(7-3-8)13-12(16)14-11(15)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBGFAGUIRJAMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[2-(4-fluoroanilino)-5-methyl-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7644018.png)

![N-[3-fluoro-4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7644032.png)

![5-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one](/img/structure/B7644049.png)

![(5Z)-5-[[2,5-dimethyl-1-(2-propan-2-ylpyrazol-3-yl)pyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7644073.png)
![1-[4-(4-Ethylpiperazin-1-yl)-3-nitrophenyl]ethanone](/img/structure/B7644081.png)
![1-[4-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]ethanone](/img/structure/B7644083.png)
![N-{6-[(1-methyl-4-piperidyl)oxy]-3-pyridyl}-4-phenylbutanamide](/img/structure/B7644090.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7644105.png)

![N-(cyclopropylmethyl)-1-[2-(2-piperidyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7644126.png)